

# Clinical Evidence and Quantitative Data Summary

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## Compound Focus: Odevixibat

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A 2025 retrospective case series provides the most direct evidence for **odevixibat** use in MYO5B-PFIC (PFIC10). The table below summarizes the key efficacy outcomes from this study [1].

Table 1: Treatment Response in MYO5B-PFIC Patients Treated with **Odevixibat** (n=5)

Outcome Measure	Baseline Status (Pre-Treatment)	Post-Treatment Response (Within 6 months)	Long-term Outcome (Up to 39 months)
Serum Bile Acids (sBA)	Elevated > 150 $\mu\text{mol/L}$ (median: 293 $\mu\text{mol/L}$ )	Normalized to < 10 $\mu\text{mol/L}$	Remained mostly normal in 4 of 5 patients
Total Bilirubin	Elevated > 25 $\mu\text{mol/L}$ (median: 62 $\mu\text{mol/L}$ )	Reduced to < 15 $\mu\text{mol/L}$	Remained stable
Pruritus	Moderate to severe in all patients	Marked improvement within 3 months	Resolved completely in 4 of 5 patients
Sleep Disturbances	Present in 4 of 5 patients	Improved within 3 months	Resolved in responders

Table 2: **Odevixibat** Dosing and Tolerability in the Case Series

Parameter	Details from Clinical Experience
Dosing Range	37.2 - 120 µg/kg/day [1]
Recommended Dosing	Start at 40 µg/kg once daily; may be increased to 100 µg/kg daily based on tolerance and effect [2]
Common Adverse Events	Diarrhea, abdominal pain, vomiting, liver test abnormalities, fat-soluble vitamin deficiency [3] [2]
Hepatotoxicity	Serum ALT elevations (>3x ULN) reported in 8-11% of patients in trials; no clinically apparent liver injury with jaundice reported to date [2]
Key Monitoring	Liver tests (ALT, AST), bilirubin, serum bile acids, and fat-soluble vitamin levels [2]

## Mechanism of Action and Experimental Protocols

### Drug Mechanism and Pathophysiology

**Odevixibat** is a reversible inhibitor of the **ileal bile acid transporter (IBAT)**, also known as the apical sodium-dependent bile acid transporter (ASBT) [4] [2]. It acts locally in the distal ileum to block the reabsorption of bile acids from the terminal ileum, thereby promoting their fecal excretion and reducing the recirculating bile acid pool returning to the liver [5].

In **MYO5B-PFIC**, mutations in the MYO5B gene lead to a deficiency in myosin 5B, a motor protein critical for the intracellular trafficking of canalicular membrane transporters, including the bile salt export pump (BSEP) [1] [4]. This results in impaired bile acid secretion from hepatocytes into bile, causing intracellular accumulation of toxic bile acids, liver injury, and severe pruritus [1] [6]. **Odevixibat** addresses the consequences of this defect by systemically reducing the bile acid load.

The diagram below illustrates the mechanism of action and the pathophysiology it addresses.

### Experimental Protocol for Clinical Efficacy Assessment

The following methodology is based on the retrospective case series and pivotal trials.

**Objective:** To evaluate the efficacy and safety of **odevixibat** in reducing pruritus and serum bile acids in patients with MYO5B-PFIC.

**Patient Population:**

- **Inclusion Criteria:** Molecular diagnosis of PFIC with biallelic (or monoallelic with strong evidence) pathogenic variants in MYO5B; moderate-to-severe pruritus refractory to conventional treatments (e.g., ursodeoxycholic acid, rifampicin); elevated serum bile acids ( $> 100 \mu\text{mol/L}$ ) [1].
- **Exclusion Criteria:** Decompensated liver cirrhosis; concurrent liver conditions; hypersensitivity to **odevixibat** [1].

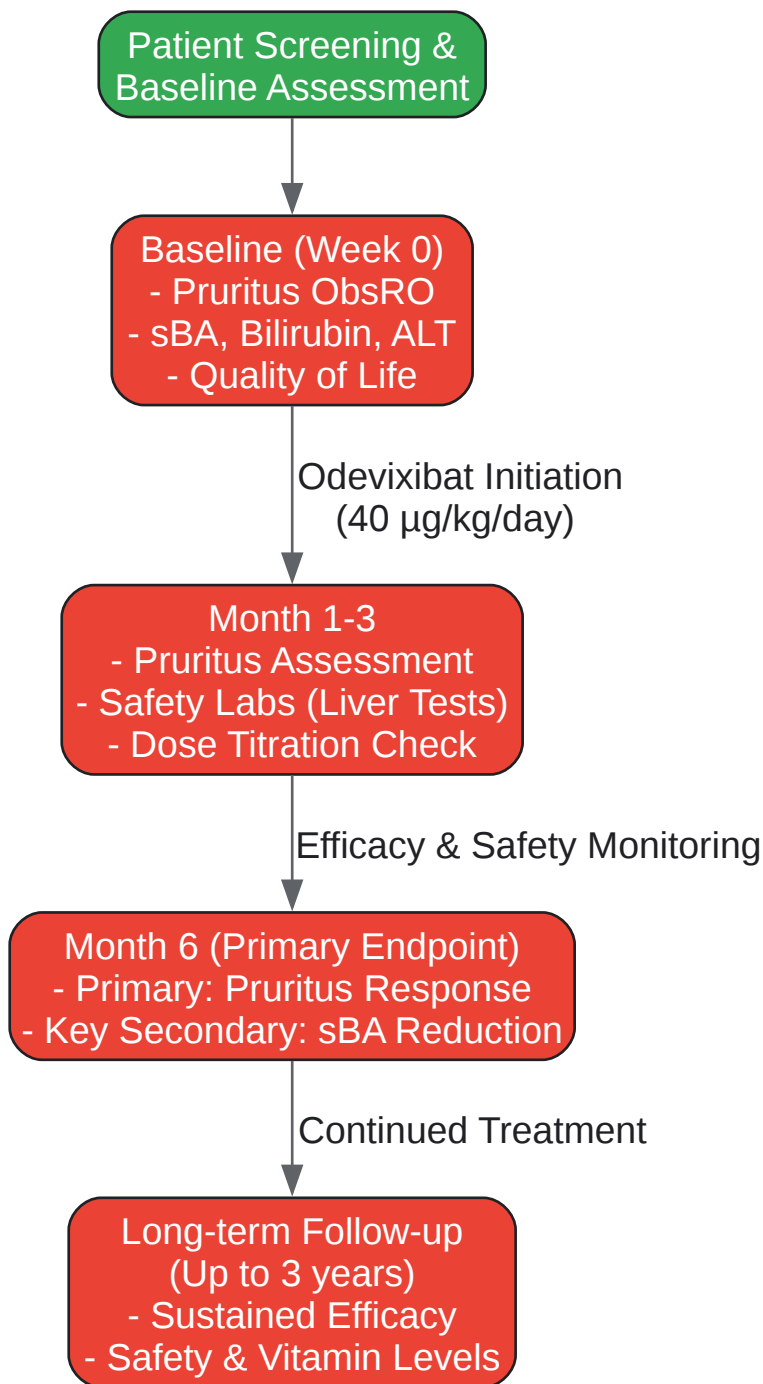
**Study Design:**

- **Type:** Single-arm or randomized placebo-controlled trial.
- **Duration:** 24-week primary analysis period, with long-term extension up to 3 years [1] [3].

**Dosing and Administration:**

- **Formulation:** Oral capsules (400  $\mu\text{g}$ , 1200  $\mu\text{g}$ ) or pellets (200  $\mu\text{g}$ , 600  $\mu\text{g}$ ) for sprinkling on food [2].
- **Dose:** Initial dose of 40  $\mu\text{g/kg}$  once daily in the morning. If the response is insufficient after 3 months, consider increasing to a maximum of 100-120  $\mu\text{g/kg/day}$  [1] [2].
- **Concomitant Medications:** Stable doses of ursodeoxycholic acid and rifampicin may be continued [1].

**Endpoint Assessment Workflow:** The flow of patient assessment and data collection in a clinical trial setting is summarized below.



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#### Key Efficacy Endpoints:

- **Primary Endpoint:** Change from baseline in pruritus, assessed using a validated observer-reported outcome (ObsRO) or patient-reported outcome (PRO) scale, typically a 4-point Likert scale (0=absent, 1=mild, 2=moderate, 3=severe). A response can be defined as a score of 0 or 1 for a high percentage of observations over the treatment period [1] [3].

**• Key Secondary Endpoints:**

- Proportion of patients achieving serum bile acid (sBA) reduction to  $\leq 70 \mu\text{mol/L}$  or  $\geq 50\%$  reduction from baseline [1].
- Normalization of sBA ( $< 40 \mu\text{mol/L}$  or  $< 10 \mu\text{mol/L}$ ) [1].
- Change in total bilirubin and alanine aminotransferase (ALT) levels [1].
- Improvement in sleep disturbances and quality of life metrics [1].

**Safety Monitoring:**

- **Assessments:** Document incidence of adverse events (AEs), notably diarrhea, abdominal pain, and vomiting [1] [2].
- **Laboratory Tests:** Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment. Monitor levels of fat-soluble vitamins (A, D, E, K) periodically [2].

## Application Notes for Researchers and Clinicians

- **Patient Selection: Odevixibat** is most suitable for MYO5B-PFIC patients with persistent, symptomatic cholestasis (pruritus) despite first-line therapy. It can be considered before or as an alternative to invasive procedures like biliary diversion [1] [6].
- **Managing Expectations and Adherence:** A clear and sustained treatment response requires good adherence. The case series noted that fluctuations in sBA and symptoms were linked to poor compliance or treatment interruptions [1]. Educating caregivers on consistent administration is critical.
- **Safety and Monitoring Vigilance:** While generally well-tolerated, proactive management of gastrointestinal side effects is advised. Regular monitoring of liver tests and fat-soluble vitamin levels is essential, as elevations in transaminases and deficiencies can occur [3] [2].
- **Addressing Unanswered Questions:** Current evidence is based on a small, retrospective case series. Larger, prospective studies are needed to confirm long-term efficacy, its impact on native liver survival, and the optimal management of patients who experience an incomplete response [1] [4].

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